molecular formula C20H18F2N4O B3014325 N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034534-90-0

N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B3014325
CAS RN: 2034534-90-0
M. Wt: 368.388
InChI Key: RSLNQMJYBXFPHA-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H18F2N4O and its molecular weight is 368.388. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of complex organic compounds like N-(2,6-difluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide often involves multi-step reactions and the use of catalysts. For instance, Prabakaran et al. (2012) describe a high-yield synthesis of related pyrazole-carboxamides using TBTU-mediated reactions, highlighting efficient synthesis methods for such compounds (Prabakaran, Khan, & Jin, 2012).

  • Chemical Structure Exploration : Nagarajan and Shah (1992) studied the synthesis of pyrazolo[3,4-c]quinoline derivatives, showcasing the exploration of chemical structures similar to the compound (Nagarajan & Shah, 1992).

Biological and Pharmacological Potential

  • Drug Design and Molecular Interaction : Research into similar compounds, like the study by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provides insights into molecular interactions with biological receptors, which is crucial for drug development (Shim et al., 2002).

  • Antimicrobial Agents : Desai, Dodiya, & Shihora (2011) synthesized compounds with potential antimicrobial properties, suggesting that similar compounds could be investigated for their antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

  • Analgesic Activity : The synthesis and evaluation of compounds for analgesic activity, as studied by Saad, Osman, & Moustafa (2011), provide a template for investigating the analgesic potential of similar chemical structures (Saad, Osman, & Moustafa, 2011).

Advanced Applications

  • Molecular Docking and Anticancer Activity : The study of pyrazole-based polyhydroquinoline derivatives for their antibacterial, antitubercular, and antimalarial activities, as well as in silico molecular docking studies, as conducted by Sapariya et al. (2017), indicates the potential for similar compounds in advanced pharmacological research (Sapariya et al., 2017).

  • Fungicidal Activity and SQR Inhibition : Xiong et al. (2017) designed pyrazole-carboxamide derivatives as succinate ubiquinone oxidoreductase inhibitors, showcasing their application in fungicidal activities, a potential area of exploration for similar compounds (Xiong et al., 2017).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O/c1-25-10-14(9-23-25)16-12-26(11-13-5-2-3-6-15(13)16)20(27)24-19-17(21)7-4-8-18(19)22/h2-10,16H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNQMJYBXFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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